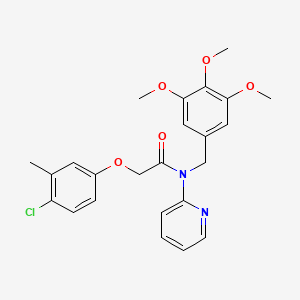![molecular formula C21H23FN2O4S B11341848 N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341848.png)
N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide, also known by its chemical formula C₁₉H₁₈FN₂O₄S, is a complex organic molecule. Let’s break down its components:
N-(3-acetylphenyl): This part of the compound contains an acetyl group (CH₃CO-) attached to a phenyl ring (C₆H₅-). The phenyl group contributes to its aromatic character.
1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide: Here, we have a piperidine ring (a six-membered nitrogen-containing heterocycle) with a carboxamide group (CONH₂) and a sulfonyl group (SO₂) attached. The 4-fluorobenzyl moiety adds further complexity.
Preparation Methods
The synthetic routes for this compound involve several steps, including protection, functional group transformations, and cyclization. While I don’t have specific industrial production methods, researchers typically use the following steps:
Acetylation: Start with 3-acetylphenol and react it with acetic anhydride to introduce the acetyl group.
Sulfonylation: Introduce the sulfonyl group by reacting the intermediate with a suitable sulfonyl chloride (e.g., 4-fluorobenzylsulfonyl chloride).
Piperidine Formation: Cyclize the intermediate using piperidine and appropriate reagents.
Carboxamide Formation: Finally, convert the amine group to a carboxamide using a carboxylic acid derivative (e.g., acetic anhydride).
Chemical Reactions Analysis
Oxidation: The sulfonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (acetyl) or sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids and bases.
Major Products: Depends on reaction conditions, but expect derivatives with modified functional groups.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive compounds.
Chemical Biology: Used as a probe to study biological processes.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules like sulfonyl-containing drugs or piperidine derivatives.
Remember that this compound’s properties and applications are still an active area of research, and its full potential awaits exploration
Properties
Molecular Formula |
C21H23FN2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O4S/c1-15(25)18-3-2-4-20(13-18)23-21(26)17-9-11-24(12-10-17)29(27,28)14-16-5-7-19(22)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,23,26) |
InChI Key |
WKAYSHDPBPSNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B11341780.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11341783.png)
![N-(4-butylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341790.png)
![2-[1-(4-chlorophenoxy)ethyl]-5-methyl-1H-benzimidazole](/img/structure/B11341794.png)
![4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11341800.png)
![N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11341806.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341815.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B11341826.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11341829.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11341843.png)
![(4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11341855.png)
![{1-[(4-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11341861.png)
